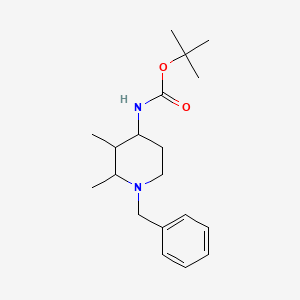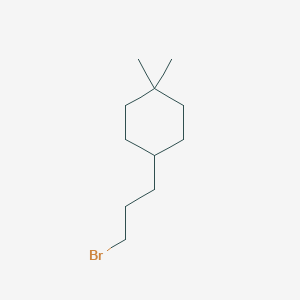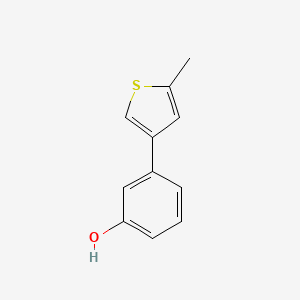
1-Bromo-4-(ethylsulfanyl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(ethylsulfanyl)butane is an organic compound with the molecular formula C6H13BrS It is a member of the haloalkane family, characterized by the presence of a bromine atom attached to a butane chain, which also contains an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)butane can be synthesized through a multi-step process involving the reaction of 1-butanol with hydrogen bromide to form 1-bromobutane. This intermediate can then undergo further reaction with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetone, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
化学反応の分析
Types of Reactions
1-Bromo-4-(ethylsulfanyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide, cyanide, or amines, to form different substituted products.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used in solvents like dichloromethane.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products include sulfoxides and sulfones.
科学的研究の応用
1-Bromo-4-(ethylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)butane involves its reactivity as a haloalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The ethylsulfanyl group can also participate in various chemical reactions, such as oxidation or substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or oxidizing agent used.
類似化合物との比較
1-Bromo-4-(ethylsulfanyl)butane can be compared with other similar compounds, such as:
1-Bromobutane: Lacks the ethylsulfanyl group, making it less versatile in terms of chemical reactivity.
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
1-Iodobutane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in nucleophilic substitution reactions.
The presence of the ethylsulfanyl group in this compound makes it unique, providing additional sites for chemical modification and increasing its utility in various applications.
特性
分子式 |
C6H13BrS |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
1-bromo-4-ethylsulfanylbutane |
InChI |
InChI=1S/C6H13BrS/c1-2-8-6-4-3-5-7/h2-6H2,1H3 |
InChIキー |
UIJKTMSPDWJMLJ-UHFFFAOYSA-N |
正規SMILES |
CCSCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)



![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)


![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)



![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)

